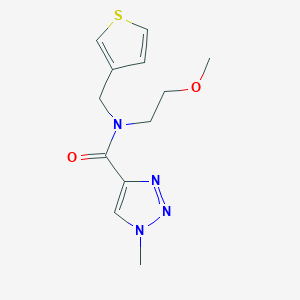

![molecular formula C8H13ClO2S B2849562 Spiro[3.4]octane-2-sulfonyl chloride CAS No. 2413899-35-9](/img/structure/B2849562.png)

Spiro[3.4]octane-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

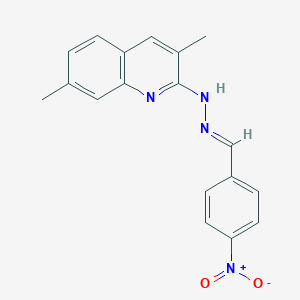

Spiro[3.4]octane-2-sulfonyl chloride is a chemical compound with the CAS Number: 2413899-35-9 . It has a molecular weight of 208.71 . The IUPAC name for this compound is spiro[3.4]octane-2-sulfonyl chloride .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, which includes compounds like Spiro[3.4]octane-2-sulfonyl chloride, is a significant objective in organic and medicinal chemistry . Stereoselective approaches are often used in the synthesis of these compounds . In some cases, sulfonyl chlorides can be prepared from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Molecular Structure Analysis

The InChI code for Spiro[3.4]octane-2-sulfonyl chloride is 1S/C8H13ClO2S/c9-12(10,11)7-5-8(6-7)3-1-2-4-8/h7H,1-6H2 . Spirocyclic structures are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Applications De Recherche Scientifique

Synthesis of Saturated Heterocycles

“Spiro[3.4]octane-2-sulfonyl chloride” is utilized in the synthesis of saturated heterocycles, which are crucial in drug discovery. The spirocyclic structure is highly sought after in medicinal chemistry due to its three-dimensional shape, which can significantly enhance the pharmacokinetic properties of potential drug candidates .

Development of Enantioselective Catalytic Methodologies

Researchers employ “Spiro[3.4]octane-2-sulfonyl chloride” in the development of enantioselective catalytic methods. These methods are essential for producing compounds with specific chirality, a key factor in the efficacy and safety of pharmaceutical agents .

Creation of Spirocyclic Oxindoles

The compound is instrumental in the stereoselective synthesis of spirocyclic oxindoles. These structures are important in medicinal chemistry, serving as intermediates or final products in total synthesis and as model compounds for new synthetic strategies .

Improvement of Physicochemical Properties

Spirocyclic compounds, such as those derived from “Spiro[3.4]octane-2-sulfonyl chloride”, can improve physicochemical properties like lipophilicity, aqueous solubility, and metabolic stability compared to their monocyclic counterparts. This makes them valuable in the design of new drugs with better absorption and distribution profiles .

Accessing Novel Chemical Space

The use of “Spiro[3.4]octane-2-sulfonyl chloride” allows chemists to explore relatively underexplored chemical spaces. This exploration is crucial for discovering unique compounds that can serve as the basis for new classes of therapeutic agents .

Intellectual Property (IP) Development

Due to their unique structure, spirocyclic compounds synthesized from “Spiro[3.4]octane-2-sulfonyl chloride” can be patented, providing novel IP opportunities for pharmaceutical companies. This is particularly important for the development of new drugs and securing market exclusivity .

Stereoselective Synthesis Research

“Spiro[3.4]octane-2-sulfonyl chloride” is a key reagent in research focused on the stereoselective synthesis of complex molecules. This research has broad implications for the production of molecules with precise spatial arrangements required for biological activity .

Educational and Training Purposes

In academic settings, “Spiro[3.4]octane-2-sulfonyl chloride” is used to teach advanced synthetic techniques and to demonstrate the principles of spirocyclic chemistry to students specializing in organic and medicinal chemistry .

Orientations Futures

Spirocyclic structures like Spiro[3.4]octane-2-sulfonyl chloride are gaining attention in drug discovery due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They also access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the development of novel synthetic strategies for these compounds is an active research field and will be useful in creating new therapeutic agents .

Mécanisme D'action

Mode of Action

The mode of action of Spiro[3It is part of the oxa-spirocycles family, which are known for their unique interactions with their targets . These compounds can dramatically improve water solubility and lower lipophilicity , which may influence their interaction with targets.

Biochemical Pathways

Oxa-spirocycles, to which this compound belongs, have been synthesized and studied in vivo , suggesting they may have significant effects on certain biochemical pathways.

Pharmacokinetics

The incorporation of an oxygen atom into the spirocyclic unit of oxa-spirocycles can dramatically improve water solubility and lower lipophilicity , which could potentially impact the bioavailability of these compounds.

Propriétés

IUPAC Name |

spiro[3.4]octane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)7-5-8(6-7)3-1-2-4-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHIOHUVBYMEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.4]octane-2-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)

![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)

![(R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2849488.png)

![2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)

![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)